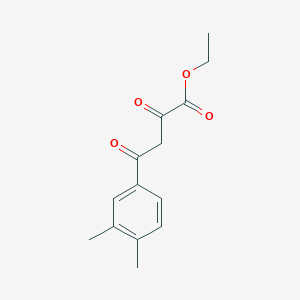
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate
描述
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of dioxobutanoates, characterized by the presence of two carbonyl groups and an ethyl ester. The specific structure includes a 3,4-dimethylphenyl group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : This compound has shown promise in antimicrobial studies, particularly against various strains of bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Antioxidant Properties : The presence of the dioxobutanoate structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
Case Studies and Experimental Data
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with MIC values of 8 µg/mL and 16 µg/mL respectively.
- Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This compound exhibited an IC50 value of 25 µg/mL, indicating a moderate antioxidant effect compared to standard antioxidants like ascorbic acid.
- Enzyme Inhibition Studies : In vitro studies demonstrated that the compound inhibits acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The IC50 for AChE inhibition was found to be 30 µM.
Comparative Analysis
To provide context for its biological activity, a comparison with related compounds is useful:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | Antimicrobial and anti-inflammatory | MIC = 10 µg/mL |
| Ethyl 4-(phenyl)-2,4-dioxobutanoate | Antioxidant and anticancer activity | IC50 = 20 µg/mL |
| Ethyl 4-(3,5-dimethoxyphenyl)-2,4-dioxobutanoate | Anticancer and enzyme inhibition | IC50 = 15 µM |
科学研究应用
Chemistry
Ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate serves as a valuable intermediate in organic synthesis. It is utilized in the production of more complex organic molecules and can undergo various chemical transformations:
- Oxidation: Converts to corresponding carboxylic acids.
- Reduction: Can be reduced to form alcohols.
- Substitution Reactions: The ester group can participate in nucleophilic substitutions.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound has shown promise in studies related to enzyme inhibition and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially inhibiting their activity. This feature makes it a candidate for drug development targeting various diseases.
Industrial Applications
This compound is also employed in the production of fine chemicals. Its use as a precursor in industrial processes enhances the efficiency of synthesizing other valuable compounds.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug design.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound as an intermediate to synthesize novel derivatives with enhanced biological activity. The derivatives showed improved efficacy against target enzymes compared to the parent compound.
属性
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGQIIOTHJFXBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















